molecular formula C32H56O8Sn B1591723 2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- CAS No. 25168-21-2

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Cat. No. B1591723
CAS RN: 25168-21-2
M. Wt: 687.5 g/mol
InChI Key: VLQWDCKTDZZUSU-KKUWAICFSA-L
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Description

This compound, also known as DIBUTYL TIN bis(ISOOCTYLMALEATE), is a chemical substance identified by the molecular formula C32H56O8Sn . It is subject to reporting under certain regulations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dibutylstannylene group bridging two 2-butenoic acid moieties, each of which is esterified with an isooctyl group . The molecular weight of the compound is 687.5 g/mol .

Scientific Research Applications

New Stereoselective Syntheses

Researchers have explored the use of alkyl 2-tributylstannyl-2-alkenoates, related to the compound , in stereoselective syntheses. These compounds serve as precursors for synthesizing stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates and have applications in the synthesis of metabolites and pheromones (Rossi, Carpita, & Cossi, 1992).

Bioremediation of Bisphenol A

In environmental applications, research has been conducted on the bioremediation of Bisphenol A, a widely used industrial chemical. The use of laccase hosted in reverse micelles, involving isooctane, AOT (Bis (2-ethylhexyl) sulphosuccinate sodium salt), and water, has shown effectiveness in eliminating Bisphenol A through a process that includes oxidation and ring-opening steps (Chhaya & Gupte, 2013).

Synthesis of Aromatic Compounds

Researchers have investigated the hydrogenation of α-N-benzoylamino-2-butenoic acid methyl ester and similar compounds, which are structurally related to the compound of interest. These processes are vital for synthesizing derivatives of α-aminobutyric acid, crucial for pharmaceutical applications like the production of antituberculosis drugs (Brunner, Knott, Kunz, & Thalhammer, 1986).

Synthesis of Selenenate Esters

In the field of organic chemistry, studies have focused on the synthesis of selenenate esters using arylselenium compounds. These compounds are synthesized via intramolecular cyclization, a process that is significant for producing compounds with potential biomedical applications (Selvakumar, Singh, & Butcher, 2010).

Analysis of Phthalic Acid Esters

There's also research on rapid and nondestructive analysis of phthalic acid esters in toys made of poly(vinyl chloride). This research is essential for ensuring consumer safety and adhering to regulatory standards (Rothenbacher & Schwack, 2009).

properties

IUPAC Name

4-O-[dibutyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWDCKTDZZUSU-KKUWAICFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56O8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

CAS RN

25168-21-2
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisooctyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
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2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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